molecular formula C8H9ClFNO B13046056 (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL

(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL

Cat. No.: B13046056
M. Wt: 189.61 g/mol
InChI Key: YYOIWLGZZGFMGF-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral β-amino alcohol intermediate of significant value in medicinal and organic chemistry. Its structure, featuring a 2-chloro-4-fluorophenyl group, makes it a versatile building block for the synthesis of more complex, biologically active molecules . The strategic incorporation of both chlorine and fluorine atoms is a common practice in modern drug design, as halogens can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . The specific stereochemistry of the (R)-enantiomer is particularly crucial for research into structure-activity relationships (SAR), as each enantiomer can interact differently with chiral biological systems, such as enzymes and receptors . This compound serves as a key precursor in the research and development of potential Active Pharmaceutical Ingredients (APIs), fine chemicals, and functional materials . The primary synthetic challenge associated with this compound is the production of the single, optically pure (R)-enantiomer, which is often achieved through advanced methods such as asymmetric synthesis or enzymatic resolution to avoid the formation of a racemic mixture . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the specific safety data sheets (SDS) for proper handling and storage guidelines.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

YYOIWLGZZGFMGF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the substituted phenyl ring, specifically 2-chloro-4-fluoroaniline.

    Formation of the Intermediate: The substituted aniline undergoes a series of reactions, including halogenation and nucleophilic substitution, to introduce the amino and hydroxyl groups.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6)

  • Substituents : 4-chloro, 2,5-difluoro.
  • Molecular Formula: C₈H₇ClF₂NO.
  • Molar Mass : 207.61 g/mol .
  • The 4-chloro substituent introduces steric bulk compared to the target compound’s 2-chloro group, which may alter binding pocket compatibility.

(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol (CAS 1213027-14-5)

  • Substituents : 5-bromo, 2-fluoro.
  • Molecular Formula: C₈H₉BrFNO.
  • Molar Mass : 234.07 g/mol .
  • Key Differences: Bromine’s larger atomic radius and polarizability compared to chlorine may strengthen van der Waals interactions but reduce metabolic stability due to slower cleavage.

Functional Analogs: Insights from Docking Studies

Evidence from collagenase-binding analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) reveals:

  • Substituent Position : 2,4-dichloro vs. 2,6-dichloro analogs show nearly identical IC₅₀ values but differ in interaction distances (e.g., hydrogen bond lengths: 2.202 Å vs. 1.961 Å) and Gibbs free energy (–6.4 vs. –6.5 kcal/mol) .
  • Implications for Target Compound : The 2-chloro-4-fluoro pattern in the target compound may similarly balance steric accessibility and electronic effects, favoring interactions with residues like Gln215 (hydrogen bonding) and Tyr201 (π–π stacking).

Research Findings and Implications

  • Substituent Position : Ortho-substituted halogens (e.g., 2-Cl in the target compound) may improve steric complementarity with hydrophobic pockets, while para-substituted groups (e.g., 4-F) optimize electronic interactions .
  • Halogen Type : Bromine’s bulk (in CAS 1213027-14-5) could hinder binding in tight active sites, whereas chlorine and fluorine offer a balance of size and electronegativity .
  • Enantiomeric Specificity : The R-configuration in the target compound may confer distinct chiral recognition compared to S-enantiomers (e.g., CAS 1213463-79-6), affecting receptor binding and metabolic pathways .

Biological Activity

(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL, commonly referred to as a chiral amino alcohol, has garnered attention in medicinal chemistry for its diverse biological activities. This compound, with the CAS number 1213611-19-8, is characterized by its unique structure that includes a chiral center and halogenated phenyl groups, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that related aminochalcone derivatives exhibited growth inhibition in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. It has been shown to inhibit lipid peroxidation and reduce oxidative stress markers in vitro. The presence of electron-withdrawing groups, such as fluorine and chlorine, enhances its ability to scavenge free radicals .

Enzyme Inhibition

One of the key areas of research involves the inhibition of myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress. This compound has demonstrated a potent inhibitory effect on MPO, with an IC50 value around 0.26 µmol/L in purified systems . This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals; inhibits lipid peroxidation
MPO InhibitionIC50 = 0.26 µmol/L

Case Study: Anticancer Efficacy

In a detailed evaluation of various aminochalcone derivatives, it was found that this compound exhibited significant antiproliferative effects against the MCF-7 breast cancer cell line. The compound's mechanism involved disrupting mitochondrial function and activating caspase pathways, leading to enhanced apoptosis rates compared to untreated controls .

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